molecular formula C18H14N2 B5634027 4-(2-methyl-1H-indol-3-yl)quinoline

4-(2-methyl-1H-indol-3-yl)quinoline

Cat. No.: B5634027
M. Wt: 258.3 g/mol
InChI Key: IHGQMRSXQHPIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-1H-indol-3-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a 2-methylindole moiety. This structural motif is significant in medicinal chemistry due to the pharmacological properties associated with both quinoline and indole scaffolds. The compound is typically synthesized via metal-catalyzed cross-coupling or acid-mediated cyclization reactions, achieving moderate to high yields depending on substituents and reaction conditions . Its applications span anticancer, antimicrobial, and enzyme inhibition studies, though specific biological data for this compound remain less documented compared to analogs.

Properties

IUPAC Name

4-(2-methyl-1H-indol-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-12-18(15-7-3-5-9-17(15)20-12)14-10-11-19-16-8-4-2-6-13(14)16/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGQMRSXQHPIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-indol-3-yl)quinoline typically involves the construction of the indole and quinoline rings followed by their coupling. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of these synthetic routes, utilizing continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-indol-3-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and quinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 4-position of quinoline is a critical site for functionalization. Below is a comparative analysis of substituents and their impacts:

Compound Name Substituents at Quinoline 4-Position Key Structural Features Biological Activity/Notes
4-(2-Methyl-1H-indol-3-yl)quinoline 2-Methylindole Indole moiety with methyl group Limited reported data; structural focus
4-(5-Chloro-1H-indol-3-yl)-2-phenylquinoline (4m) 5-Chloroindole + 2-phenyl Chlorine enhances lipophilicity; phenyl increases steric bulk Anticandidate for anticancer studies; melting point 204–206°C
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Amino + chlorophenyl + methoxyphenyl Electron-donating (amino, methoxy) and withdrawing (Cl) groups Synthetic focus; melting point 223–225°C
Compound [36] (Davis et al.) Basic substituent (unspecified) Protonatable nitrogen at N-1 High ecDHFR inhibition (I50 = 0.3 µM) but poor selectivity

Key Observations :

  • Amino groups (e.g., in 4k) may facilitate hydrogen bonding, influencing target binding .
  • Bulkier substituents (e.g., phenyl in 4m) can reduce enzymatic selectivity due to steric hindrance .

Key Observations :

  • Palladium-catalyzed methods offer high regioselectivity but require expensive catalysts .
  • Acid-mediated routes (e.g., HCl/EtOH) are robust for hydroxy/amino derivatives but may require harsh conditions .

Spectroscopic and Physical Properties

Comparative data for selected compounds:

Compound Melting Point (°C) 1H-NMR (DMSO-d6) δ Highlights MS (m/z)
4m 204–206 11.97 (s, 1H, indole NH), 8.32 (d, 2H, aryl) 354 (M⁺)
4k 223–225 7.46 (d, J = 1.0 Hz, 1H, Cl-phenyl) Not reported
Target Compound Not reported Expected indole NH (~12 ppm) Not available

Key Observations :

  • Indole NH protons resonate distinctly at ~11.5–12.0 ppm in DMSO-d6 .
  • Chlorine substituents split aromatic proton signals due to anisotropic effects .

Q & A

Q. What are the optimal synthetic routes for 4-(2-methyl-1H-indol-3-yl)quinoline, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Friedel-Crafts alkylation to couple indole and quinoline moieties.
  • Pd-catalyzed cross-coupling for regioselective functionalization . Key parameters include:
  • Temperature control (e.g., 60–80°C for cyclization steps).
  • Solvent selection (polar aprotic solvents like DMF enhance yield).
  • Catalyst optimization (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions). Purity (>95%) is confirmed via HPLC and TLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., indole C3-quinoline coupling) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 287.1294) .
  • X-ray crystallography : Resolves stereochemistry in crystalline forms .

Q. How can researchers screen this compound for initial biological activity?

  • In vitro assays :
  • MTT assay for cytotoxicity (IC₅₀ values against cancer cell lines like MCF-7) .
  • Microbroth dilution for antimicrobial activity (MIC against S. aureus and E. coli) .
    • Target-specific tests :
  • Enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

  • Substituent effects :
Substituent PositionActivity TrendExample
Indole N1-methyl ↑ AnticancerIC₅₀ = 1.2 µM (vs. 8.7 µM for non-methylated)
Quinoline C4-ethoxy ↓ SolubilityLogP increases from 2.1 to 3.4
  • Methodology : Use parallel synthesis to generate analogs, followed by QSAR modeling to predict activity .

Q. How can conflicting data on biological activity be resolved?

  • Case study : Discrepancies in antiviral activity (e.g., EC₅₀ = 5 µM vs. no activity in replicate studies):
  • Root cause analysis : Check purity (HPLC) and assay conditions (e.g., cell line variability) .
  • Orthogonal assays : Validate with plaque reduction neutralization tests (PRNT) .

Q. What computational methods support the design of derivatives with enhanced target binding?

  • Molecular docking : Screen against PD-L1 or EGFR kinase domains (AutoDock Vina) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Reduces side reactions (e.g., 72% yield vs. 58% in batch) .
  • Microwave-assisted synthesis : Accelerates cyclization (30 min vs. 6 hr conventional) .

Q. How is metabolic stability evaluated for preclinical development?

  • Liver microsome assays : Measure half-life (t₁/₂) in human hepatocytes .
  • CYP450 inhibition profiling : Identify drug-drug interaction risks (e.g., CYP3A4 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.